

# 2-Ethoxytetrahydrofuran: A Versatile Solvent for Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Ethoxytetrahydrofuran**

Cat. No.: **B085397**

[Get Quote](#)

Toronto, ON – December 20, 2025 – **2-Ethoxytetrahydrofuran**, a cyclic ether, is emerging as a promising and versatile reaction solvent in the field of chemical synthesis. With its unique physicochemical properties, it offers potential advantages in a variety of organic transformations, serving as a viable alternative to more conventional solvents like tetrahydrofuran (THF). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **2-ethoxytetrahydrofuran** as a reaction solvent.

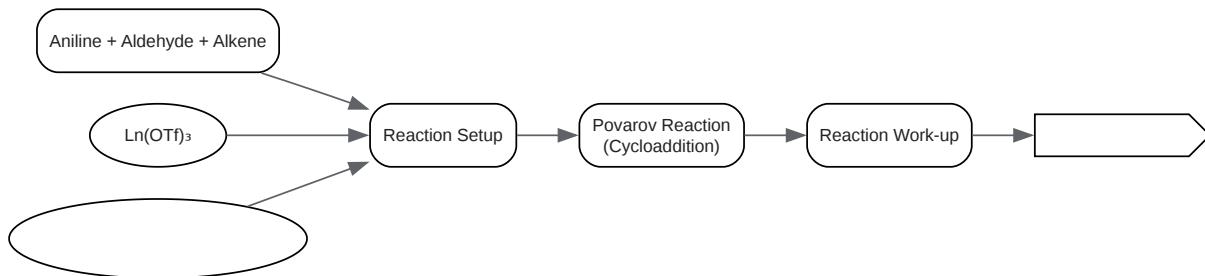
## Physicochemical Properties

A comprehensive understanding of a solvent's properties is crucial for its effective application. **2-Ethoxytetrahydrofuran** possesses a distinct set of characteristics that make it suitable for a range of reaction conditions.

| Property                              | Value                                         | Reference(s)                                                |
|---------------------------------------|-----------------------------------------------|-------------------------------------------------------------|
| CAS Number                            | 13436-46-9                                    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula                     | C <sub>6</sub> H <sub>12</sub> O <sub>2</sub> | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight                      | 116.16 g/mol                                  | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Boiling Point                         | 170-172 °C                                    | <a href="#">[3]</a>                                         |
| Density                               | 0.908 g/mL at 25 °C                           | <a href="#">[3]</a>                                         |
| Refractive Index (n <sub>20/D</sub> ) | 1.414                                         | <a href="#">[3]</a>                                         |
| Flash Point                           | 16 °C (60.8 °F) - closed cup                  |                                                             |

## Safety and Handling

**2-Ethoxytetrahydrofuran** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.


## Applications in Organic Synthesis

While extensive research into the applications of **2-ethoxytetrahydrofuran** as a primary reaction solvent is ongoing, several key transformations have been identified where it plays a significant role.

### Lanthanide(III)-Catalyzed Povarov Reaction

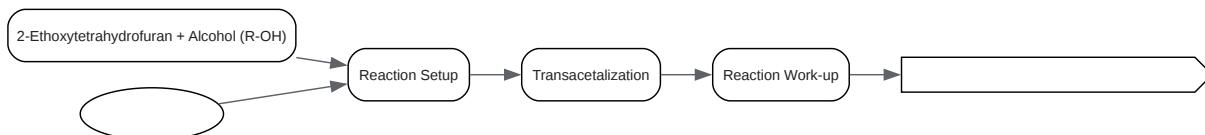
The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines, which are important structural motifs in many biologically active compounds. **2-Ethoxytetrahydrofuran** has been successfully employed as a component in these reactions.

Logical Workflow for Povarov Reaction:



[Click to download full resolution via product page](#)

Caption: General workflow for the  $\text{Ln}(\text{OTf})_3$ -catalyzed Povarov reaction.


Experimental Protocol (General Procedure):

A solution of the aniline (1.0 equiv.), aldehyde (1.0 equiv.), and **2-ethoxytetrahydrofuran** (as the dienophile component and co-solvent) is prepared. To this mixture, a catalytic amount of a Lanthanide(III) triflate (e.g.,  $\text{Yb}(\text{OTf})_3$ ,  $\text{Sc}(\text{OTf})_3$ ) is added. The reaction is stirred at a specified temperature (e.g., room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is quenched, and the product is isolated and purified using standard techniques such as column chromatography. Note: Specific reactant ratios, catalyst loading, and reaction conditions will vary depending on the substrates used.

## Iron(III)-Catalyzed Transacetalization

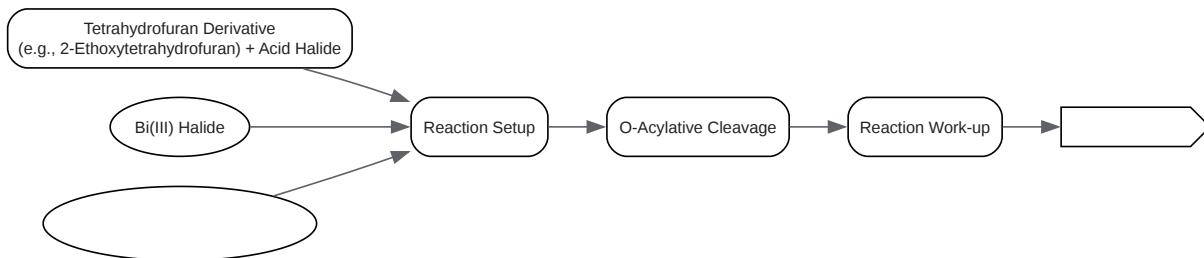
**2-Ethoxytetrahydrofuran** can serve as a substrate in transacetalization reactions with various alcohols, catalyzed by iron(III) perchlorate. This reaction is useful for the protection of hydroxyl groups or the synthesis of other alkoxy tetrahydrofurans.

Logical Workflow for Transacetalization:



[Click to download full resolution via product page](#)

Caption: General workflow for the  $\text{Fe}(\text{ClO}_4)_3$ -catalyzed transacetalization.


Experimental Protocol (General Procedure):

To a solution of **2-ethoxytetrahydrofuran** (1.0 equiv.) and the desired alcohol (excess) in a suitable inert solvent, a catalytic amount of iron(III) perchlorate is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed, as indicated by TLC or GC-MS. The reaction is then quenched, and the desired 2-alkoxytetrahydrofuran is isolated and purified by distillation or column chromatography. Note: The choice of solvent and reaction conditions may need to be optimized for different alcohol substrates.

## Bismuth(III)-Catalyzed O-Acylation Cleavage of Tetrahydrofurans

**2-Ethoxytetrahydrofuran** has been utilized in studies investigating the quantitative and regioselective O-acylative cleavage of tetrahydrofurans using organic acid halides in the presence of bismuth(III) halide catalysts. This methodology provides an efficient route to functionalized halo-esters.

Logical Workflow for O-Acylation Cleavage:



[Click to download full resolution via product page](#)

Caption: General workflow for Bi(III)-catalyzed O-acylative cleavage.

Experimental Protocol (General Procedure):

To a solution of the tetrahydrofuran derivative (1.0 equiv.) in an inert solvent such as dichloromethane, the organic acid halide (1.0-1.2 equiv.) and a catalytic amount of a bismuth(III) halide (e.g.,  $\text{BiCl}_3$  or  $\text{BiBr}_3$ ) are added at room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the resulting 4-haloalkyl ester is isolated and purified. This protocol has been noted for its mild conditions and quantitative yields. Note: The specific catalyst and reaction time may vary depending on the substrate.

## Comparative Data

While direct, comprehensive comparative studies of **2-ethoxytetrahydrofuran** against other solvents across a wide range of reactions are not yet extensively documented, its properties suggest it can be a valuable alternative to THF, particularly in reactions requiring higher temperatures due to its higher boiling point. The performance of its close analog, 2-methyltetrahydrofuran (2-MeTHF), has been well-studied and provides a useful point of reference.

| Solvent                           | Boiling Point (°C) | Water Solubility   | Key Advantages                                                            |
|-----------------------------------|--------------------|--------------------|---------------------------------------------------------------------------|
| 2-Ethoxytetrahydrofuran           | 170-172            | Soluble            | High boiling point allows for a wider range of reaction temperatures.     |
| Tetrahydrofuran (THF)             | 66                 | Miscible           | Well-established, good solvating power for a wide range of compounds.     |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80                 | Partially miscible | Greener alternative to THF, easier workup due to lower water miscibility. |

## Conclusion

**2-Ethoxytetrahydrofuran** presents itself as a solvent with significant potential in modern organic synthesis. Its high boiling point and participation in specific catalytic reactions make it a valuable tool for chemists. Further research into its broader applicability as a general reaction solvent is warranted and is expected to uncover new and efficient synthetic methodologies. The provided protocols serve as a foundation for researchers to explore the utility of this promising solvent in their own synthetic endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Ethoxytetrahydrofuran | C6H12O2 | CID 43389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemwhat.com [chemwhat.com]

- To cite this document: BenchChem. [2-Ethoxytetrahydrofuran: A Versatile Solvent for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085397#2-ethoxytetrahydrofuran-as-a-reaction-solvent>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)